molecular formula C9H9N3O2 B13971893 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one

1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one

Cat. No.: B13971893
M. Wt: 191.19 g/mol
InChI Key: LUNFSYMUZHCYNV-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with an oxetane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to naturally occurring bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained between 80-120°C .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines and oxetane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-b]pyridin-2-one
  • 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-d]pyridin-2-one

Uniqueness

1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(oxetan-3-yl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H9N3O2/c13-9-11-7-3-10-2-1-8(7)12(9)6-4-14-5-6/h1-3,6H,4-5H2,(H,11,13)

InChI Key

LUNFSYMUZHCYNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C3=C(C=NC=C3)NC2=O

Origin of Product

United States

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